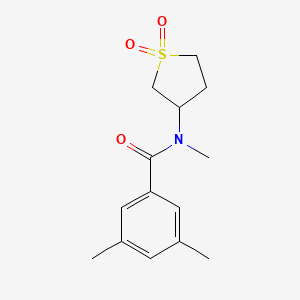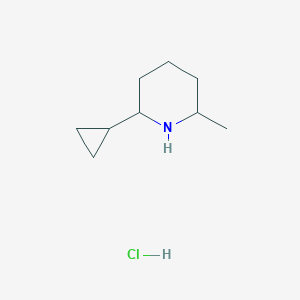
(1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-2-(4-Methyl-1,2,4-triazol-3-yl)cyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C10H15N3O2 and its molecular weight is 209.249. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Activity and Applications
Microbiological and Pharmacological Screening : N-Substituted amides of 1-(5-methylthio-1,2,4-triazol-3-yl)cyclohexane-2-carboxylic acids have been synthesized and evaluated for their microbiological and pharmacological activities, indicating potential applications in medical science (Pachuta-Stec et al., 2012).
Antiproliferative and Anti-inflammatory Properties : A derivative of 1,2,4-triazole, 2-(4-phenyl-5-pyridin-2-yl-4H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid, has been studied for its antiproliferative and antiinflammatory properties, contributing to research in the field of cancer and inflammation treatment (Mazur et al., 2011).
Synthesis of Enantiomerically Pure Compounds : Research on the synthesis of enantiomerically pure compounds like 4-(4-carbamoyl-1,2,3-triazol-1-yl)-2,3-dihydroxy-1-methoxybutylphosphonic acids, showcases the application of 1,2,4-triazole derivatives in the creation of specific, stereochemically pure chemicals (Wróblewski & Głowacka, 2005).
Biotransformations and Stereochemistry : The study of biotransformations of compounds like 1,2-dihydroxycyclohexa-3,5-diene-1-carboxylic acid with 1,2,4-triazole derivatives highlights their use in understanding and applying stereochemical properties in synthetic chemistry (Jenkins et al., 1995).
Coordination Polymers and Catalysis : The synthesis of orthogonally substituted azole-carboxylate adamantane ligands, including 1,2,4-triazole derivatives, for the preparation of coordination polymers, has implications in materials science and catalysis (Pavlov et al., 2019).
New Class of Pseudopeptidic Triazines : Research into creating new classes of compounds like 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, derived from 1,2,4-triazole, contributes to expanding the repertoire of synthetic chemistry and potential pharmaceutical applications (Sañudo et al., 2006).
Antimicrobial Activity of Substituted 1,2,3-Triazoles : The synthesis and study of substituted 1,2,3-triazoles for their antimicrobial activity demonstrates the potential of 1,2,4-triazole derivatives in developing new antimicrobial agents (Holla et al., 2005).
Structural Assessment and Complexation Studies : The study of the molecular and supramolecular structures of compounds like Methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate and its complexes, highlights the role of 1,2,4-triazole derivatives in crystallography and coordination chemistry (Castiñeiras et al., 2018).
Propriétés
IUPAC Name |
(1S,2R)-2-(4-methyl-1,2,4-triazol-3-yl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-13-6-11-12-9(13)7-4-2-3-5-8(7)10(14)15/h6-8H,2-5H2,1H3,(H,14,15)/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKMWUKVSWNFAB-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CCCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NN=C1[C@@H]2CCCC[C@@H]2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-(2-((4-(2,5-dimethylphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2469806.png)
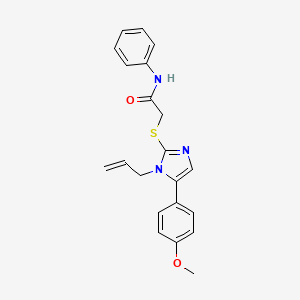

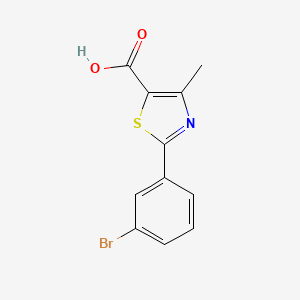

![N-(5-fluoro-2-methylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2469811.png)
![N-(4-ethoxyphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2469814.png)
![[3-Chloro-4-(difluoromethyl)phenyl]methanol](/img/structure/B2469815.png)
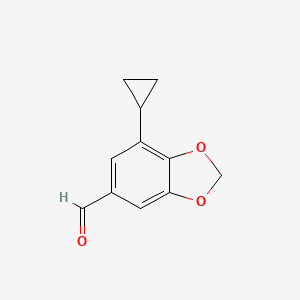
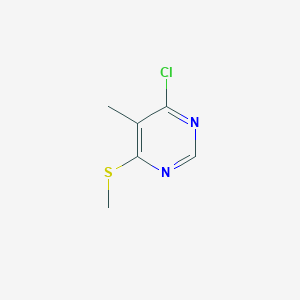

![2-(benzylthio)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)ethanone](/img/structure/B2469822.png)
